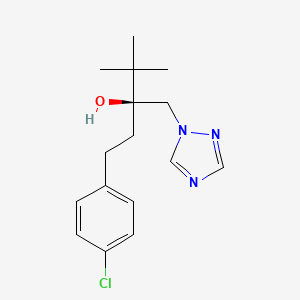
(S)-tebuconazole
Descripción general
Descripción
(S)-tebuconazole is the (S)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (R)-tebuconazole.
Aplicaciones Científicas De Investigación
Agricultural Applications
(S)-tebuconazole is primarily utilized in agriculture to protect crops from fungal pathogens. It is registered for use on a variety of crops, including:
- Cereals : Wheat, barley, oats, and corn.
- Fruits and Vegetables : Cucurbits, nuts, and other horticultural crops.
- Turfgrass : Used in golf courses and sod farms as a fungicide to manage diseases.
Efficacy Against Fungal Diseases
Research has demonstrated that this compound is effective against a range of fungal diseases, including:
- Leaf Spot Diseases : Effective in controlling leaf spots caused by pathogens like Alternaria and Aspergillus.
- Root Rot : Prevents root rot diseases in various crops.
A study indicated that this compound application significantly reduced disease incidence in treated crops compared to untreated controls .
Veterinary Applications
In veterinary medicine, this compound has been studied for its effects on livestock health. A notable study involved administering different concentrations of this compound to pigs over 28 days to observe its effects on growth performance and liver health.
Case Study: Pig Health
The study found no significant differences in growth performance among treated pigs; however, biochemical analyses revealed notable changes in liver enzyme levels after prolonged exposure. Specifically, alkaline phosphatase and cholesterol levels increased significantly in high-dose groups .
| Parameter | Control Group | Tebuconazole Treatment (25 mg/kg) |
|---|---|---|
| Alkaline Phosphatase (IU/L) | Normal Range | Elevated |
| Cholesterol (mg/dL) | Normal Range | Elevated |
This indicates potential hepatotoxicity associated with high doses of this compound.
Environmental Impact Studies
Research into the environmental impact of this compound has focused on its degradation in soil and water systems. Studies have shown that certain microorganisms can degrade this compound effectively.
Microbial Degradation
A field study evaluated the degradation rates of this compound when applied alongside beneficial microorganisms such as Bacillus subtilis and Trichoderma harzianum. The results indicated a degradation efficiency of approximately 44.5% to 49.2% for this compound within 14 days .
| Microorganism | Degradation Rate (%) |
|---|---|
| Bacillus subtilis | 74.3 - 81.5 |
| Trichoderma harzianum | 44.5 - 49.2 |
Toxicological Studies
Toxicological assessments have been crucial in understanding the safety profile of this compound for both humans and animals.
Human Health Case Report
A case report documented a 48-year-old man who experienced hepatotoxicity after exposure to this compound while working with barley seeds without protective gear. Laboratory tests showed elevated liver enzymes that returned to normal after two weeks post-exposure .
| Test Parameter | On Admission | Two Weeks Post-Avoidance | Normal Range |
|---|---|---|---|
| Alanine Aminotransferase (IU/L) | 220 | 17 | 7 - 56 |
| Alkaline Phosphatase (IU/L) | 511 | 240 | 44 - 147 |
This case highlights the importance of safety measures when handling agricultural chemicals.
Propiedades
Fórmula molecular |
C16H22ClN3O |
|---|---|
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
(3S)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m1/s1 |
Clave InChI |
PXMNMQRDXWABCY-MRXNPFEDSA-N |
SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES isomérico |
CC(C)(C)[C@@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














